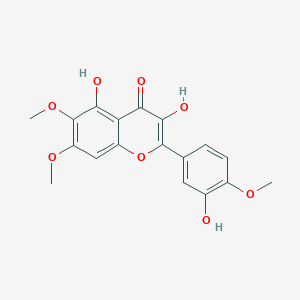

Eupatin

Description

This compound has been reported in Artemisia carvifolia, Artemisia apiacea, and other organisms with data available.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

19587-65-6 |

|---|---|

Formule moléculaire |

C18H16O8 |

Poids moléculaire |

360.3 g/mol |

Nom IUPAC |

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 |

Clé InChI |

ZZEQOHMDRQUMMH-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O |

Autres numéros CAS |

19587-65-6 |

Origine du produit |

United States |

Foundational & Exploratory

Eupatin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound. This document summarizes the current knowledge on its occurrence in the plant kingdom, presents quantitative data in structured tables, and offers detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its mechanism of action.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Asteraceae and Nyctaginaceae families. The genus Artemisia (Asteraceae) is a particularly rich source of this compound. Several databases and phytochemical studies have documented the presence of this compound in various plant species.

Table 1: Plant Sources of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Asteraceae | Artemisia | Artemisia carvifolia | - | [1] |

| Asteraceae | Artemisia | Artemisia apiacea | - | [1] |

| Asteraceae | Artemisia | Artemisia annua | Aerial parts | [2] |

| Asteraceae | Artemisia | Artemisia argyi | - | [3] |

| Nyctaginaceae | Boerhavia | Boerhavia diffusa | Leaves | [4][5] |

| Polygonaceae | Polygonum | Polygonum affine | - | |

| Fabaceae | Albizia | Albizia lebbeck | - |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the most common techniques for the quantitative analysis of this compound.

Table 2: Quantitative Data of this compound in Selected Plant Species

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration | Reference(s) |

| Artemisia argyi | - | - | Ultrafiltration LC-MS | - | [3] |

| Boerhavia diffusa | Leaves | Ethanol | HPLC-PAD-MS/MS | - | [6] |

| Orthosiphon stamineus | Leaves | - | - | - | [7] |

Note: Specific quantitative values were not consistently available in the searched literature. The table indicates the methods used for analysis.

Experimental Protocols

Extraction and Isolation of this compound from Boerhavia diffusa

This protocol is based on the methods described for the isolation of eupalitin (B1239494) (a glycoside of this compound) from Boerhavia diffusa, which can be adapted for this compound isolation.

3.1.1. Materials and Reagents

-

Dried and powdered leaves of Boerhavia diffusa

-

Methanol (B129727) (reagent grade)

-

Hexane (reagent grade)

-

Chloroform (B151607) (reagent grade)

-

Ethyl acetate (B1210297) (reagent grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

3.1.2. Extraction Procedure

-

Extract the powdered leaves of Boerhavia diffusa (1 kg) with methanol using a Soxhlet apparatus for 32 hours.[8]

-

Evaporate the methanol extract under reduced pressure using a rotary evaporator to obtain a dark green mass.[8]

-

Triturate the extract successively with hexane, chloroform, and ethyl acetate to remove non-polar and semi-polar impurities.[8]

-

The remaining residue, enriched with this compound and its glycosides, can be further purified.

3.1.3. Isolation by Column Chromatography

-

Dissolve the enriched residue in a minimal amount of methanol.

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

-

Load the dissolved sample onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions using TLC to identify those containing this compound.

-

Combine the this compound-containing fractions and evaporate the solvent to yield purified this compound.

Quantification of this compound using HPLC

This protocol provides a general framework for the quantification of this compound in plant extracts.

3.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

3.2.2. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

3.2.3. Analysis

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Quantification of this compound using UPLC-MS/MS

This method offers higher sensitivity and selectivity for the analysis of this compound.

3.3.1. Instrumentation and Conditions

-

UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

3.3.2. Sample Preparation and Analysis

Sample preparation is similar to the HPLC method. The analysis involves injecting the sample into the UPLC-MS/MS system and quantifying this compound based on the area of the specific MRM transition peak.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in apoptosis and inflammation.

This compound-Induced Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[9] The extrinsic pathway can also be activated, leading to caspase-8 activation.[9]

Caption: this compound-induced apoptosis signaling pathways.

This compound and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Eupatorin (B191229), a compound closely related to this compound, has been shown to induce the phosphorylation of members of the MAPK pathway, which can contribute to its pro-apoptotic effects.[9][10]

Caption: this compound's modulation of the MAPK signaling pathway.

This compound's Anti-Inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the activation of key transcription factors such as NF-κB and STAT1.[7] This leads to a reduction in the expression of pro-inflammatory genes.

Caption: this compound's inhibition of inflammatory signaling pathways.

General Workflow for Phytochemical Analysis of this compound

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from plant materials.

Caption: A generalized workflow for this compound analysis.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, analytical methodologies, and mechanisms of action. The detailed protocols and visual representations of signaling pathways are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this compound.

References

- 1. This compound | C18H16O8 | CID 5317287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential of Artemisia annua Bioactives as Antiviral Agents Against SARS-CoV-2 and Other Health Complications [mdpi.com]

- 3. Identification of Eupatilin from Artemisia argyi as a Selective PPARα Agonist Using Affinity Selection Ultrafiltration LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantsjournal.com [plantsjournal.com]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20030175373A1 - Process for isolation of eupalitin from boerhavia diffusa - Google Patents [patents.google.com]

- 9. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Eupatin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin, a polymethoxylated flavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Found in various plant species, particularly within the Artemisia genus, this compound's therapeutic potential underscores the importance of understanding its biosynthesis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the core enzymatic steps, key intermediates, and regulatory networks. Furthermore, it presents detailed experimental protocols and quantitative data to facilitate further research and metabolic engineering efforts aimed at enhancing this compound production.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general flavonoid pathway, which produces the central precursor, quercetin (B1663063). The pathway then diverges through a series of hydroxylation and methylation steps to yield this compound. The proposed core pathway is as follows:

-

General Flavonoid Pathway to Quercetin: The synthesis of quercetin is a well-established pathway that begins with the phenylpropanoid pathway, converting L-phenylalanine to 4-coumaroyl-CoA. This precursor enters the flavonoid biosynthetic pathway, leading to the formation of quercetin through the sequential action of several key enzymes:

-

Chalcone Synthase (CHS)

-

Chalcone Isomerase (CHI)

-

Flavanone 3-Hydroxylase (F3H)

-

Flavonoid 3'-Hydroxylase (F3'H)

-

Flavonol Synthase (FLS)

-

-

6-Hydroxylation of Quercetin: The first committed step towards this compound biosynthesis is the hydroxylation of quercetin at the 6-position of the A-ring to form quercetagetin. This reaction is catalyzed by a flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase. In Artemisia argyi, several putative F6H genes have been identified through transcriptome analysis, suggesting their role in this crucial step.

-

Sequential O-Methylation of Quercetagetin: Quercetagetin undergoes a series of methylation reactions at the 4'-, 6-, and 7-hydroxyl groups to produce this compound. These reactions are catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . While the exact sequence of these methylations can vary, a plausible pathway involves:

-

Quercetagetin → 4'-O-methylquercetagetin

-

4'-O-methylquercetagetin → 4',6-O-dimethylquercetagetin

-

4',6-O-dimethylquercetagetin → this compound (4',6,7-O-trimethylquercetagetin)

-

Integrative analysis of the metabolome and transcriptome of Artemisia argyi has identified several candidate OMT genes that are likely involved in the biosynthesis of eupatilin (B1662920) and jaceosidin, which are structurally related to this compound, suggesting that similar enzymes may participate in the this compound pathway[1].

References

An In-depth Technical Guide to the Chemical Structure and Properties of Eupatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its biological functions, focusing on its anti-inflammatory, anticancer, and antiviral properties, and elucidates the underlying signaling pathways. Furthermore, this guide presents a compilation of experimental protocols for the isolation, characterization, and quantification of this compound, aiming to facilitate further research and development of this promising bioactive compound.

Chemical Structure and Identification

This compound is classified as an O-methylated flavone, a subclass of flavonoids. Its chemical structure is characterized by a C6-C3-C6 backbone.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one | [1] |

| Molecular Formula | C₁₈H₁₆O₈ | [1] |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | [1] |

| InChI Key | ZZEQOHMDRQUMMH-UHFFFAOYSA-N | [1] |

| CAS Number | 19587-65-6 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 360.3 g/mol | [1] |

| Melting Point | 234-236 °C | |

| Boiling Point | Data not available | |

| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol (B129727), ethanol, and DMSO. | [2] |

| pKa | Data not available | |

| logP (predicted) | 2.8 | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Anticancer Activity

This compound has shown promise as an anticancer agent by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. This is achieved through the modulation of several signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit the replication of certain viruses by targeting key viral enzymes, such as the 3C-like protease (3CLpro) , which is essential for viral polyprotein processing.

Experimental Protocols

Isolation of this compound from Artemisia Species

The following is a general workflow for the isolation of this compound from plant material.

Methodology:

-

Plant Material Preparation: Air-dried aerial parts of the Artemisia species are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature with agitation for 24-48 hours or by using a Soxhlet apparatus for exhaustive extraction.

-

Concentration: The methanol extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Characterization of this compound

Protocol:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 25 µg/mL.

-

Record the UV-Vis spectrum of each dilution from 200 to 400 nm using a spectrophotometer, with methanol as the blank.

-

Determine the wavelength of maximum absorbance (λmax).

Protocol:

-

Dissolve approximately 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural elucidation.

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum in both positive and negative ion modes using a soft ionization technique such as electrospray ionization (ESI).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Quantification of this compound by HPLC

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of this compound.

-

Injection Volume: 10-20 µL.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of pure this compound in methanol.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Preparation:

-

Extract this compound from the sample matrix using a suitable solvent (e.g., methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Inject the sample extract into the HPLC system.

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the standard curve.

-

Conclusion

This compound is a flavonoid with significant therapeutic potential, demonstrated by its anti-inflammatory, anticancer, and antiviral activities. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanisms of action, along with standardized experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising applications of this compound.

References

Eupatin: A Technical Guide for Researchers

An In-depth Examination of the Flavonol Eupatin, a Molecule of Significant Interest in Drug Discovery and Development.

Introduction

This compound is a naturally occurring O-methylated flavonol that has garnered attention within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, spectral data, and known biological activities with a focus on its anti-inflammatory and anticancer potential. Detailed experimental protocols and an exploration of its modulation of key signaling pathways are also presented to support further research and development efforts.

Chemical Identity

-

IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one[1]

-

CAS Number: 19587-65-6[1]

-

Molecular Formula: C₁₈H₁₆O₈[1]

-

Molecular Weight: 360.32 g/mol [1]

Synonyms: this compound is also known by several other names, including:

Physicochemical and Spectral Data

A thorough understanding of a compound's physicochemical and spectral properties is fundamental for its application in research and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 360.32 g/mol | [1] |

| XLogP3-AA | 2.8 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 115 Ų | [1] |

| Heavy Atom Count | 26 | [1] |

| Complexity | 561 | [1] |

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Data | Source |

| ¹³C NMR | Spectral data available. | [1] |

| Mass Spectrometry | GC-MS data available. Predicted m/z for [M+H]⁺: 361.09178. | [1][2] |

| UV-Vis Spectroscopy | Data not explicitly found in searches. | |

| Infrared (IR) Spectroscopy | Data not explicitly found in searches. | |

| ¹H NMR | Data not explicitly found in searches. |

Biological Activities and Signaling Pathway Modulation

This compound has demonstrated promising biological activities, particularly in the realms of anti-inflammatory and anticancer research. A key mechanism underlying these effects is its ability to modulate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the release of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3] Furthermore, studies have demonstrated that this compound significantly inhibits the phosphorylation of key inflammatory mediators, including NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-activated macrophages and microglia.[4]

Anticancer Activity

While specific IC₅₀ values for this compound against various cancer cell lines were not prominently available in the conducted searches, the broader class of flavonoids, including compounds structurally similar to this compound, are well-documented for their antiproliferative and pro-apoptotic effects on cancer cells. The modulation of the NF-κB pathway is a critical component of its potential anticancer activity, as NF-κB is a key regulator of genes involved in cell survival, proliferation, and inflammation, which are hallmarks of cancer.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central pathway in the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or bacterial products, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[4] This action likely prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for advancing scientific research. This section provides detailed methodologies for the isolation of flavonoids from plant sources and for assessing the cytotoxic effects of compounds like this compound.

General Protocol for the Isolation of Flavonoids from Artemisia Species

This protocol provides a general framework for the extraction and isolation of flavonoids, including this compound, from Artemisia species, which are known to be a source of this compound.[5][6]

1. Plant Material and Extraction:

-

Air-dry the aerial parts of the Artemisia plant material.

-

Grind the dried material into a fine powder.

-

Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane, followed by dichloromethane, and then methanol. This can be done through maceration or Soxhlet extraction.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

2. Fractionation and Isolation:

-

Subject the crude methanolic extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light or with a suitable staining reagent.

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.

3. Structure Elucidation:

-

Identify the structure of the isolated compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and comparison with literature data.

Caption: General workflow for the isolation of this compound.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

-

Culture the desired cancer cell line in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Subtract the absorbance of the blank control from all readings.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory properties and significant potential as an anticancer agent. Its mechanism of action, at least in part, involves the modulation of the NF-κB signaling pathway. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge on this compound and offering detailed protocols to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating the complete spectral characterization of this compound, determining its IC₅₀ values across a broader range of cancer cell lines, and further exploring its molecular targets and mechanisms of action.

References

Spectroscopic Data of Eupatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one) is a naturally occurring flavone (B191248) with significant therapeutic potential, particularly noted for its anti-inflammatory and potential anticancer properties. A thorough understanding of its structural and physicochemical characteristics is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, alongside a visualization of its implicated anti-inflammatory signaling pathway.

Chemical Structure and Properties

-

IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one

-

Molecular Weight: 360.3 g/mol [1]

-

CAS Number: 19587-65-6[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H-NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 6.56 | s | |

| H-2' | 7.31 | d | 2.0 |

| H-5' | 6.96 | d | 8.4 |

| H-6' | 7.50 | dd | 8.4, 2.0 |

| 6-OCH₃ | 3.95 | s | |

| 7-OCH₃ | 3.96 | s | |

| 4'-OCH₃ | 4.02 | s | |

| 5-OH | 13.05 | s | |

| 3-OH | Not explicitly reported | ||

| 3'-OH | 6.53 | br s |

Note: Data is primarily based on a related compound, eupatilin, and may require further verification for this compound.

Table 2: ¹³C-NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-9 | Data not available |

| C-10 | Data not available |

| C-1' | Data not available |

| C-2' | Data not available |

| C-3' | Data not available |

| C-4' | Data not available |

| C-5' | Data not available |

| C-6' | Data not available |

| 6-OCH₃ | Data not available |

| 7-OCH₃ | Data not available |

| 4'-OCH₃ | Data not available |

Note: A complete and verified ¹³C-NMR dataset for this compound is not currently available in the searched public literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z | Interpretation |

| [M+H]⁺ | 361.0921 | Molecular Ion |

| Fragments | Data not available | Further fragmentation analysis is required. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | O-H stretching (phenolic) |

| ~3000-2850 | C-H stretching (aromatic and methyl) |

| ~1650 | C=O stretching (ketone) |

| ~1600-1450 | C=C stretching (aromatic) |

| ~1250-1000 | C-O stretching (ethers and phenols) |

Note: This table represents expected characteristic absorption bands for a flavonoid of this compound's structure. A specific experimental IR spectrum for this compound is not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for flavonoids and can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) to a final volume of approximately 0.5-0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H-NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: 0-15 ppm

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C-NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used for flavonoids.

-

Acquisition Parameters:

-

Ionization Mode: Both positive and negative ion modes are often used to obtain comprehensive data.

-

Mass Range: A scan range of m/z 50-1000 is typically sufficient.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid this compound sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or pure KBr is recorded and subtracted from the sample spectrum.

-

Signaling Pathway Visualization

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] The following diagram illustrates the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced inflammatory cascade.

Caption: this compound's anti-inflammatory mechanism.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound. While foundational information is present, there is a clear need for a comprehensive and unified spectroscopic characterization of this promising natural product. The detailed experimental protocols and the visualized signaling pathway provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Eupatin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a flavone (B191248) found in various Artemisia species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects against cancer cells. It delves into its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of critical signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the multifaceted anti-neoplastic activities of this compound and providing a foundation for future research and therapeutic development.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of natural products. This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is one such compound that has demonstrated significant anti-tumor activity across various cancer types. Its mechanism of action is pleiotropic, targeting multiple cellular processes that are fundamental to cancer cell survival and proliferation. This guide will systematically explore the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through three interconnected mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These processes are orchestrated by this compound's ability to modulate key signaling pathways within the cancer cell.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This is achieved through both the intrinsic and extrinsic apoptotic pathways.

Key Molecular Events:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key trigger for apoptosis.

-

Mitochondrial Pathway (Intrinsic): this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, with notable cleavage and activation of caspase-9 and caspase-3.

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.

-

Activation of Death Receptors (Extrinsic): While the intrinsic pathway is more predominantly reported, some studies suggest this compound may also influence the extrinsic pathway.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][2][3] This prevents the cells from dividing and propagating.

Key Molecular Events:

-

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): this compound alters the expression of key cell cycle regulatory proteins. It has been observed to downregulate cyclin D1 and upregulate cyclin B1.[3]

-

Upregulation of CDK Inhibitors: this compound increases the expression of p21 and p27, which are potent inhibitors of CDKs, leading to a halt in cell cycle progression.[4]

-

Involvement of p53 and Tap73: In some cancer cells with mutated p53, this compound can activate Tap73, a member of the p53 family, which can then induce p21 expression and subsequent cell cycle arrest.[1]

Inhibition of Metastasis

The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the metastatic potential of cancer cells.

Key Molecular Events:

-

Downregulation of Matrix Metalloproteinases (MMPs): this compound reduces the expression and activity of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[4]

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound can suppress EMT, a process where cancer cells acquire migratory and invasive properties, by downregulating the expression of transcription factors like Twist and Slug.[4]

Modulation of Key Signaling Pathways

The aforementioned anti-cancer effects of this compound are a consequence of its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5][6][7] this compound effectively inhibits this pathway.

Mechanism of Inhibition:

-

This compound decreases the phosphorylation of PI3K, Akt, and mTOR, leading to the inactivation of this pro-survival pathway.[8][9] This inhibition contributes to the induction of apoptosis and cell cycle arrest.[9] The tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, is upregulated by eupatilin (B1662920) treatment.[4]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cancer, regulating proliferation, differentiation, and apoptosis.[10][11] this compound's effect on this pathway can be context-dependent.

Mechanism of Modulation:

-

In some cancer types, such as renal cell carcinoma, eupatilin induces the phosphorylation of p38, ERK1/2, and JNK1/2, which is mediated by an increase in ROS.[8] This activation of the MAPK pathway, in this context, leads to apoptosis.[8] Conversely, in other scenarios, eupatilin has been shown to decrease H2O2-induced activation of ERK and JNK.[12]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[13][14][15]

Mechanism of Inhibition:

-

This compound has been shown to reduce the expression of the transcription factor NF-κB.[4] By inhibiting NF-κB, this compound can suppress the expression of its downstream target genes that are involved in inflammation, cell survival, and metastasis.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on cancer cells from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | >20 (at 24h), 5 µg/mL (at 48h) | 24, 48 | [2] |

| MDA-MB-231 | Breast Cancer | >20 (at 24h), 5 µg/mL (at 48h) | 24, 48 | [2] |

| MDA-MB-468 | Breast Cancer | Submicromolar | Not Specified | [16] |

| PC3 | Prostate Cancer | Time and dose-dependent reduction in viability | Not Specified | [4] |

| LNCaP | Prostate Cancer | Time and dose-dependent reduction in viability | Not Specified | [4] |

| 786-O | Renal Cell Carcinoma | Concentration-dependent decrease in viability | Not Specified | [8] |

| MIA-PaCa2 | Pancreatic Cancer | Dose-dependent decrease in viability | Not Specified | [1] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect | Method | Key Findings | Reference |

| 786-O | Induction of Apoptosis | Flow Cytometry (Annexin V/PI) | Significant increase in apoptotic cells in a concentration-dependent manner. | [8] |

| MCF-7 | Induction of Apoptosis | Not Specified | Induction of apoptosis via intrinsic pathway (higher caspase 9 vs caspase 8). | [2] |

| MDA-MB-231 | Induction of Apoptosis | Not Specified | Induction of apoptosis via intrinsic pathway (higher caspase 9 vs caspase 8). | [2] |

| PC3 | Induction of Apoptosis | Image-based Cytometer (Annexin V) | Upregulation of caspase 3, Bax, and cytochrome c. | [4] |

| EO771 | Induction of Apoptosis & Cell Cycle Arrest | Flow Cytometry | Increased apoptosis rate; G0/G1 phase arrest. | [9] |

| MCF-7 | Cell Cycle Arrest | Flow Cytometry | Arrest at sub G0/G1 phase in a time-dependent manner. | [2] |

| MDA-MB-231 | Cell Cycle Arrest | Flow Cytometry | Arrest at sub G0/G1 phase in a time-dependent manner. | [2] |

| MDA-MB-468 | Cell Cycle Arrest | Flow Cytometry | Arrest at G2/M phase. | [16] |

| HeLa | Cell Cycle Arrest | Flow Cytometry | Arrest at G2/M phase. | [3] |

| PC3 | Cell Cycle Arrest | Image-based Cytometer | G1 phase arrest; upregulation of p53, p21, and p27 mRNA. | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol Outline:

-

Treat cancer cells with this compound for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol Outline:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol Outline:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Bax, Cyclin D1).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound presents a compelling case as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR, MAPK, and NF-κB highlights its therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Combination therapies: To investigate the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

Target identification: To further elucidate the direct molecular targets of this compound within the cancer cells.

-

Clinical trials: To ultimately evaluate the safety and efficacy of this compound in cancer patients.

The continued exploration of this compound's anti-cancer properties holds significant promise for the development of novel and effective cancer therapies.

References

- 1. Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eupatilin Inhibits the Proliferation and Migration of Prostate Cancer Cells through Modulation of PTEN and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MAPK Pathway in Cancer[v1] | Preprints.org [preprints.org]

- 11. Effects of Ulinastatin on Proliferation and Apoptosis of Breast Cancer Cells by Inhibiting the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eupatilin inhibits H(2)O(2)-induced apoptotic cell death through inhibition of mitogen-activated protein kinases and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types [mdpi.com]

- 16. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Eupatin: A Technical Guide for Researchers

Introduction

Eupatin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a naturally occurring flavone (B191248) found in various medicinal plants, notably from the Artemisia genus.[1] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cancer cell proliferation and survival.[1]

Quantitative Data: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound against various cancer cell lines are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation(s) |

| Breast Cancer | MCF-7 | ~14 (5 µg/mL) | 48 | [1] |

| MDA-MB-231 | ~14 (5 µg/mL) | 48 | [1] | |

| Colon Cancer | HCT116 | >25 | Not Specified | [2] |

| HT29 | >50 | Not Specified | [2] |

Note: The IC50 values for breast cancer cell lines were converted from µg/mL to µM using a molar mass of 360.32 g/mol for this compound.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide Staining

A common method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.

Principle:

Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates at a density that allows for 70-80% confluency at the time of treatment. Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways, including the PI3K/AKT and MAPK pathways.[2]

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to potentially target this pathway in colon cancer cells, leading to the inhibition of cell growth.[2]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound may exert its anticancer effects by modulating the activity of these kinases.[2]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of this compound

| Assay | Model | Effect | IC50/ID50 | Citation(s) |

| Topical Anti-inflammatory | Croton oil-induced mouse ear edema | Edema reduction | ID50 = 0.28 µmol/cm² | [3] |

| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS | - | [4] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle:

The production of nitric oxide, a key inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. A vehicle control should be included.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB and STAT1 signaling pathways.

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS and COX-2. This compound has been shown to inhibit the NF-κB signaling pathway.

STAT1 Pathway: Signal Transducer and Activator of Transcription 1 (STAT1) is another key transcription factor involved in inflammatory responses.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.

Quantitative Data: Antioxidant Capacity of this compound

While specific IC50 values for this compound in the DPPH assay were not consistently found in the initial broad searches, its ability to scavenge free radicals is a recognized property. Further targeted studies are needed to quantify this activity precisely.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at various concentrations with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Experimental Workflow and Methodologies

A crucial technique for elucidating the molecular mechanisms of this compound's action is Western blotting, which allows for the detection and quantification of specific proteins involved in signaling pathways.

Experimental Workflow: Western Blot Analysis of Signaling Pathways

Detailed Protocol: Western Blot for MAPK Pathway Analysis

Procedure:

-

Cell Culture and Treatment: As described in the apoptosis assay protocol.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its anticancer, anti-inflammatory, and antioxidant properties are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as PI3K/AKT, MAPK, NF-κB, and potentially STAT1, underlies its therapeutic potential. The experimental protocols and data presented in this guide provide a valuable resource for researchers aiming to further investigate the mechanisms of action and therapeutic applications of this compound. Further studies are warranted to establish a more comprehensive quantitative profile of its activities and to explore its efficacy in in vivo models.

References

- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatin: A Technical Guide on its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a lipophilic flavonoid predominantly isolated from Artemisia species, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document synthesizes quantitative data from pivotal studies, presents detailed experimental protocols for in vitro and in vivo models, and offers visual representations of the signaling cascades to elucidate the therapeutic promise of this compound in inflammation-driven pathologies.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key contributor to a wide range of chronic diseases. Natural products represent a rich source of novel anti-inflammatory compounds. Eupatilin (B1662920), a flavonoid found in Artemisia argyi, has demonstrated robust anti-inflammatory, antioxidant, and anti-tumor properties in various disease models.[1] This guide delves into the technical details of this compound's action as an anti-inflammatory agent, providing a resource for researchers and professionals in drug development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Target Molecule | Cell Line | Inducer | IC₅₀ Value (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5.2 | [2] |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5.0 | [2] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5.0 | [2] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Parameter | Dose | Inhibition | Reference |

| Carrageenan-induced paw edema in mice | Edema | 50 mg/kg (i.p.) | Significant | [2] |

| Croton oil-induced ear edema in mice | Edema | 0.28 µmol/cm² (topical) | ID₅₀ | [3] |

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple points. The main anti-inflammatory actions of eupatilin center on inhibiting the NF-κB pathway, either by directly affecting NF-κB or by indirectly suppressing NF-κB and inflammatory cytokines like IL-1β, IL-6, and TNF-α through the TLR4, MAPK, and ERK signaling cascades.[1]

References

- 1. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Bioactive Compounds and Mechanisms of Veronica officinalis

Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a compound specifically named "Veronicafolin." It is possible that this is a novel or proprietary name not yet in the public domain, or a misnomer. This guide will instead focus on the known bioactive constituents and their mechanisms of action as identified in Veronica officinalis, a plant from which a name like "Veronicafolin" might be conceptually derived. The primary focus will be on the anti-inflammatory properties and associated signaling pathways.

Introduction

Veronica officinalis L., commonly known as heath speedwell, is a perennial flowering plant that has been used in traditional medicine for the treatment of respiratory and inflammatory conditions.[1] Scientific investigation into its ethnopharmacological uses has led to the identification of several active compounds and the elucidation of their mechanisms of action. This document provides a technical overview of the key findings, with a focus on experimental data and protocols for researchers, scientists, and drug development professionals.

Identified Bioactive Compounds

Phytochemical analysis of Veronica officinalis extracts has identified several iridoid glycosides as characteristic components. The most abundant of these are:

These compounds are believed to contribute significantly to the plant's therapeutic effects.[1]

Mechanism of Action: Anti-Inflammatory Effects

Research has demonstrated that extracts of Veronica officinalis exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Studies using human lung epithelial cells (A549) have shown that Veronica officinalis extract can:

-

Inhibit the gene and protein expression of the chemokine eotaxin, which is crucial for the recruitment of inflammatory cells in lung diseases.[1]

-

Diminish the release of the inflammatory mediator prostaglandin (B15479496) E2 (PGE2).[1]

This reduction in PGE2 is achieved through the inhibition of cyclooxygenase-2 (COX-2) expression, which is regulated by the NF-κB pathway.[1]

The following diagram illustrates the proposed mechanism of action of Veronica officinalis extract on the TNF-α-induced inflammatory pathway in A549 cells.

Caption: Veronica officinalis extract inhibits the NF-κB pathway.

Quantitative Data Summary

While the primary literature highlights qualitative effects, the following table summarizes the measured parameters and observed outcomes.

| Parameter Measured | Cell Line | Treatment | Observed Effect | Analytical Method |

| Eotaxin Gene Expression | A549 | V. officinalis Extract | Inhibition | Semi-quantitative RT-PCR |

| Eotaxin Protein Expression | A549 | V. officinalis Extract | Inhibition | Not specified in abstract[1] |

| PGE2 Release | A549 | V. officinalis Extract | Diminished | Not specified in abstract[1] |

| COX-2 Gene Expression | A549 | V. officinalis Extract | Inhibition | Semi-quantitative RT-PCR |

| COX-2 Protein Expression | A549 | V. officinalis Extract | Inhibition | Western Blotting |

| NF-κB Signaling Pathway Activation | A549 | V. officinalis Extract | Inhibition | Western Blotting, EMSA |

| Verminoside Content | N/A | V. officinalis Extract | Quantified as an abundant iridoid glycoside | HPLC Analysis |

| Mast Cell Degranulation | Primary Cells | V. officinalis Extract | Small influence | Not specified in abstract[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Veronica officinalis.

Objective: To identify and quantify characteristic components of the Veronica officinalis extract.

Protocol:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification:

-

Prepare a standardized extract of Veronica officinalis.

-

Inject the sample into a liquid chromatography system coupled to a mass spectrometer.

-

Separate the chemical constituents based on their polarity using a suitable column and gradient elution profile.

-

Analyze the eluted compounds by mass spectrometry to determine their mass-to-charge ratio.

-

Compare the resulting mass spectra and retention times with known standards or databases to identify compounds like verproside and verminoside.

-

-

High-Performance Liquid Chromatography (HPLC) for Quantification:

-

Prepare a calibration curve using a certified reference standard of verminoside at various concentrations.

-

Inject the Veronica officinalis extract and the standards into an HPLC system equipped with a suitable detector (e.g., UV-Vis).

-

Separate the components using an appropriate column and mobile phase.

-

Quantify the amount of verminoside in the extract by comparing the peak area of the sample to the calibration curve.

-

Objective: To determine the effect of the extract on inflammatory markers and signaling pathways in A549 human lung epithelial cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture A549 cells in appropriate media and conditions.

-